molecular formula C19H18N2O5S B2858837 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 903274-33-9

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2858837
CAS No.: 903274-33-9
M. Wt: 386.42
InChI Key: KQYFSGQKVXPPQZ-UHFFFAOYSA-N
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Description

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its intricate molecular structure, which combines elements of both pyrroloquinoline and benzo-dioxine systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic synthesis techniques. The starting materials typically include specific pyrroloquinoline derivatives and dioxine compounds. The process often involves:

  • Cyclization Reactions: These form the pyrroloquinoline backbone.

  • Sulfonation: Introducing the sulfonamide group.

  • Coupling Reactions: Joining the two major structural components.

Industrial Production Methods: Scaling up the synthesis to industrial levels would necessitate optimizing reaction conditions to ensure high yield and purity. This usually involves:

  • Temperature Control: Precise heating/cooling to maintain reaction efficiency.

  • Use of Catalysts: To enhance reaction rates and selectivity.

  • Purification Techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, reflecting its versatile reactivity : This compound can undergo various chemical reactions, reflecting its versatile reactivity: Oxidation:

  • Typical reagents: Chromium trioxide, potassium permanganate.

  • Common conditions: Acidic or basic environments.

  • Major products: Oxidized derivatives where hydroxyl or carbonyl groups are introduced.

Reduction:

  • Typical reagents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

  • Common conditions: Room temperature to moderate heating.

  • Major products: Reduced forms with the hydrogenation of double bonds or nitro groups.

Substitution:

  • Typical reagents: Halides, sulfonates.

  • Common conditions: Heating in polar solvents.

  • Major products: Substituted derivatives where functional groups replace hydrogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry: The compound's diverse reactivity makes it a valuable candidate in synthetic chemistry, particularly in the design and development of new materials and catalysts.

Medicine: Exploratory research into its pharmacological properties suggests potential therapeutic uses, particularly in targeting specific proteins or receptors involved in diseases.

Mechanism of Action

In comparison to other compounds with similar core structures, such as various sulfonamides and pyrroloquinoline derivatives, this compound stands out due to:

  • Unique Structural Features: The combination of pyrroloquinoline and benzo-dioxine rings.

  • Reactivity Profile: The presence of the sulfonamide group introduces distinct chemical reactivity.

Comparison with Similar Compounds

  • Sulfonamide derivatives: Known for their antibacterial properties.

  • Pyrroloquinoline quinone (PQQ): An enzyme cofactor involved in redox reactions.

  • Benzo-dioxine derivatives: Utilized in materials science for their electronic properties.

This synthesis of information touches on every aspect of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide from its creation to applications and comparisons. Curious to explore more about any specific part of it?

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-14(10-13-5-6-21(18)19(12)13)20-27(23,24)15-2-3-16-17(11-15)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYFSGQKVXPPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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